N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a sulfamoylphenyl core linked to a dimethylpyrimidine moiety and a triazole ring substituted with ethyl and furan groups.
Properties
CAS No. |
618413-28-8 |
|---|---|
Molecular Formula |
C22H23N7O4S2 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N7O4S2/c1-4-29-21(18-6-5-11-33-18)26-27-22(29)34-13-20(30)25-16-7-9-17(10-8-16)35(31,32)28-19-12-14(2)23-15(3)24-19/h5-12H,4,13H2,1-3H3,(H,25,30)(H,23,24,28) |
InChI Key |
SWROCIOCHRZWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyrimidine, triazole, and furan rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness arises from its 4-ethyl-5-furan-2-yl triazole and 2,6-dimethylpyrimidin-4-yl sulfamoyl groups. These substituents differentiate it from analogues, as shown below:
Impact of Substituents on Pharmacological Properties
- The 5-furan-2-yl group is shared with anti-exudative derivatives in , suggesting a role in reducing inflammation.
- Sulfamoyl Group :
Anti-Exudative Potential
Compounds with 5-furan-2-yl triazole cores, such as those in , demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s additional ethyl and pyrimidine groups could modulate potency or duration of action, though experimental validation is needed.
Antiproliferative Prospects
Hydroxyacetamide derivatives with triazole-phenyl groups (e.g., ) showed antiproliferative effects on tumor cell lines. The target’s ethyl-furan-triazole and dimethylpyrimidine moieties may similarly interact with cellular targets like kinases or DNA synthesis enzymes, warranting cytotoxicity assays.
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions integrating various functional groups. The key steps include:
- Formation of Sulfamoyl Group : The sulfamoyl moiety is introduced via reaction with appropriate sulfonamide derivatives.
- Triazole Formation : The 1,2,4-triazole ring is synthesized through cyclization reactions involving ethyl furan derivatives.
- Final Coupling : The final acetamide linkage is formed through amide bond formation.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. The biological activity was assessed using standard MTT assays to determine cell viability and proliferation rates.
Table 1: Antiproliferative Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.50 | |
| MDA-MB-231 (Breast) | 1.20 | |
| A2780 (Ovarian) | 0.95 | |
| K562 (Leukemia) | 3.58 |
The compound exhibited significant antiproliferative activity across multiple cell lines, with the HeLa cell line showing the highest sensitivity with an IC50 of 0.50 μM.
The proposed mechanism of action involves:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several tested cell lines.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituent Variations : Modifying the pyrimidine or triazole moieties can enhance or reduce activity.
- Chain Length and Branching : Variations in the alkyl chain length attached to the triazole affect solubility and bioavailability.
- Functional Group Alterations : Changes in the sulfamoyl group impact binding affinity and selectivity for target enzymes.
Case Studies
Several studies have documented the effects of this compound on different cancer types:
- Study on HeLa Cells : A detailed investigation showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers for apoptosis (e.g., caspase activation) .
- Combination Therapy Research : Combining this compound with existing chemotherapeutics demonstrated synergistic effects against resistant cancer cell lines .
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thiolation : Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH to form the sulfanylacetamide backbone .
- Heterocyclic assembly : Refluxing intermediates (e.g., pyrimidine or triazole precursors) with catalysts like pyridine/Zeolite-Y at 150°C for 5 hours to optimize ring closure .
- Purification : Recrystallization from ethanol or chromatographic techniques (HPLC) to ensure >95% purity .
Q. How can structural integrity and purity be confirmed?
Methodologies include:
- Spectroscopy : -NMR and -NMR to verify substituent positions and functional groups (e.g., sulfamoyl and triazole moieties) .
- Chromatography : HPLC with UV detection to assess purity, particularly for detecting unreacted starting materials .
- X-ray crystallography : For resolving 3D conformation, as demonstrated in structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) .
Q. What reaction conditions are pivotal for high-yield synthesis?
Key parameters:
- Temperature : Controlled reflux (e.g., 150°C for triazole ring formation) to minimize side reactions .
- Solvents : Polar aprotic solvents (DMF, pyridine) enhance nucleophilic substitution at the sulfanyl group .
- Catalysts : Zeolite-Y or palladium/copper systems improve regioselectivity in heterocyclic assemblies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Functional group modulation : Substituting the furan-2-yl group with pyridinyl or chlorophenyl enhances interactions with hydrophobic enzyme pockets (e.g., antimicrobial targets) .
- Sulfamoyl vs. sulfanyl groups : The sulfamoyl group in the phenyl ring improves solubility, while the sulfanyl linker enhances metabolic stability .
- Triazole substitution : 4-Ethyl-5-(furan-2-yl) on the triazole ring increases steric bulk, potentially improving target specificity .
Q. How to resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Catalyst variability : Zeolite-Y vs. homogeneous catalysts (e.g., CuI) may alter triazole formation efficiency (yields: 60–85%) .
- Purification methods : Recrystallization vs. column chromatography impacts purity and final yield .
- Reagent quality : Trace moisture in solvents can hydrolyze sulfamoyl intermediates, reducing yields by 10–15% .
Q. What methodologies assess in vivo pharmacological activity?
- Anti-inflammatory models : Rat carrageenan-induced edema assays to evaluate anti-exudative activity at 50–100 mg/kg doses .
- Target engagement : Radioligand binding assays using -labeled analogs to quantify affinity for kinase or GPCR targets .
- Metabolic stability : Liver microsome studies (human/rat) to measure CYP450-mediated degradation rates .
Q. How does computational modeling inform target identification?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to dihydrofolate reductase (DHFR) via sulfamoyl-phenyl interactions .
- ADMET prediction : SwissADME or QikProp to optimize logP (2.5–3.5) and BBB permeability for CNS applications .
Methodological Notes
- Controlled synthesis : Use anhydrous conditions and inert atmospheres (N) to prevent oxidation of sulfanyl groups .
- Data validation : Cross-validate NMR assignments with HSQC/HMBC experiments to confirm ambiguous peaks .
- Biological assays : Include positive controls (e.g., methotrexate for DHFR inhibition) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
